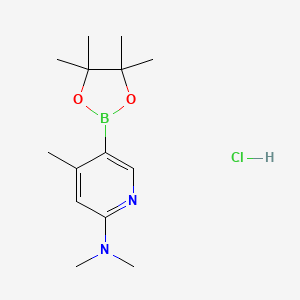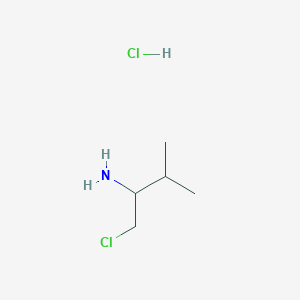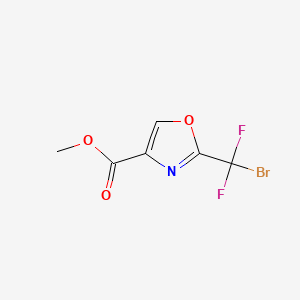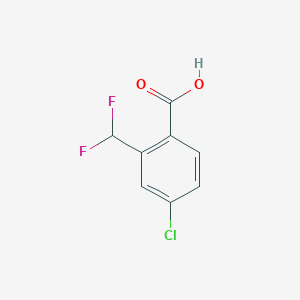![molecular formula C14H25NO4 B13580968 tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate: is an organic compound with the molecular formula C14H25NO4 . It appears as a white solid and is typically stored in a cool, dry place away from fire sources and oxidizing agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One possible synthetic route for tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate involves the reaction of tert-butyl dimethylcarbamate with 1-(hydroxymethyl)-6-oxaspiro[2.5]octane-1-ol under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of carbamate derivatives.
Applications De Recherche Scientifique
tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may make it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism by which tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate exerts its effects is not well-documented. its molecular structure suggests that it may interact with specific molecular targets or pathways, potentially involving hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic carbamates and derivatives with comparable structures, such as:
- tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields further highlight its versatility and significance.
Propriétés
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-9-14(10-16)8-13(14)4-6-18-7-5-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDUUMKBTFZBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
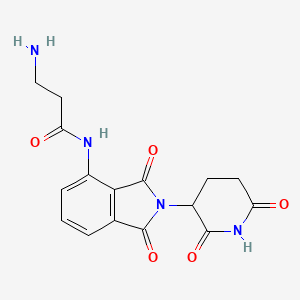
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
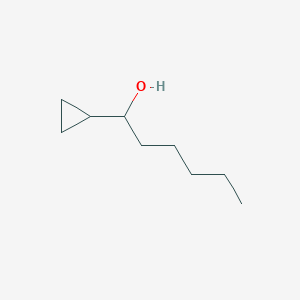
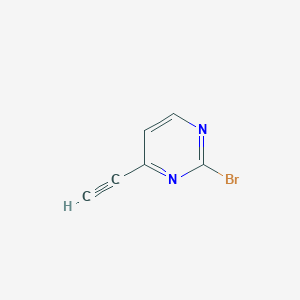
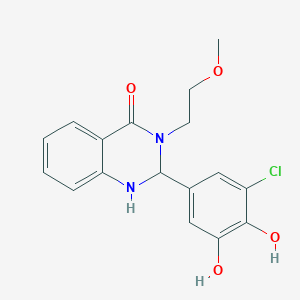
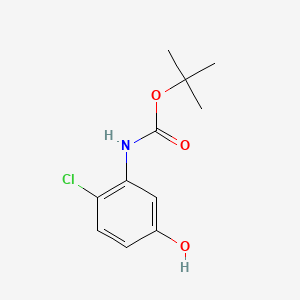
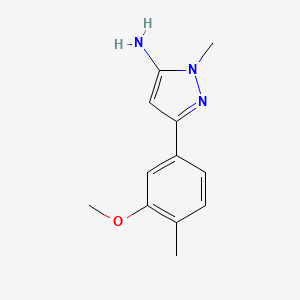

![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
